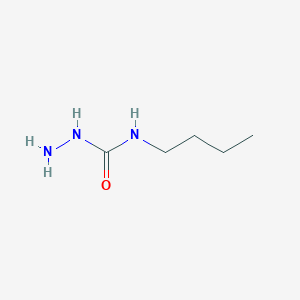

3-Amino-1-butylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-1-butylurea is a chemical compound with the molecular formula C5H13N3O and a molecular weight of 131.18 . It is also known by its IUPAC name, N-butylhydrazinecarboxamide . It is typically stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of 3-Amino-1-butylurea involves a reaction with hydrazine in methanol at 0 degrees Celsius for 1 hour . The yield of this reaction is approximately 84% .

Molecular Structure Analysis

The InChI code for 3-Amino-1-butylurea is 1S/C5H13N3O/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

3-Amino-1-butylurea is a powder with a melting point of 50-52 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Biological Properties

3-Amino-1-butylurea and its derivatives demonstrate significant applications in coordination chemistry. Saeed, Flörke, and Erben (2014) highlight the chemical versatility of thiourea molecules, which share structural similarities with 3-Amino-1-butylurea, showing their applications as ligands in coordination chemistry. The study discusses the potential of these compounds in high-throughput screening assays and structure–activity analyses, indicating their promising role in interdisciplinary approaches combining chemistry and biology (Saeed, Flörke, & Erben, 2014).

Neuroprotective Potential

The neuroprotective potential of derivatives related to 3-Amino-1-butylurea, such as 3-N-Butylphthalide (NBP), has been explored in the context of ischemic stroke and degenerative diseases. Abdoulaye and Guo (2016) review the significant neuroprotective effects of NBP, highlighting its multifaceted actions on oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. This underscores the broader implications of studying 3-Amino-1-butylurea derivatives for neurological disorder management (Abdoulaye & Guo, 2016).

Flavor Chemistry in Foods

Exploring the production and breakdown pathways of branched aldehydes in foods, Smit, Engels, and Smit (2009) delve into the formation of these compounds from amino acids, including pathways that may involve compounds structurally related to 3-Amino-1-butylurea. Their work provides insights into controlling the formation of flavor compounds, crucial for the food industry (Smit, Engels, & Smit, 2009).

Fine Organic Synthesis

Nazarov, Miroshnichenko, Ivakh, and Uspensky (2021) review the industrial use of amino-1,2,4-triazoles, highlighting their role in the production of agricultural products, pharmaceuticals, and other chemicals. This review underscores the potential of 3-Amino-1-butylurea and similar compounds in fine organic synthesis, showing their versatility and wide range of applications (Nazarov et al., 2021).

Biomedical Applications

Highly branched polymers based on poly(amino acid)s, including structures derived from or related to 3-Amino-1-butylurea, have shown promise in biomedical applications. Thompson and Scholz (2021) discuss the use of these polymers as delivery vehicles for genes and drugs, highlighting the potential for 3-Amino-1-butylurea derivatives in creating efficient drug delivery systems (Thompson & Scholz, 2021).

Safety and Hazards

The safety information for 3-Amino-1-butylurea includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

1-amino-3-butylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGXXDLQVFZTAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506520 |

Source

|

| Record name | N-Butylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20605-19-0 |

Source

|

| Record name | N-Butylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)